molecular formula C22H18FN5O2 B2932389 2-Ethyl-6-(4-fluorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 887882-35-1

2-Ethyl-6-(4-fluorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2932389
CAS No.: 887882-35-1
M. Wt: 403.417
InChI Key: VVWWRDDSKPPBHL-UHFFFAOYSA-N
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Description

2-Ethyl-6-(4-fluorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core fused with an imidazole ring, and various substituents such as ethyl, fluorophenyl, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-(4-fluorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate purine and imidazole precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors or batch reactors. The process optimization focuses on maximizing yield, minimizing by-products, and ensuring consistent quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for monitoring and quality control.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-(4-fluorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogen sources like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Ethyl-6-(4-fluorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-(4-fluorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-6-(4-chlorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
  • 2-Ethyl-6-(4-bromophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
  • 2-Ethyl-6-(4-methylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

Uniqueness

The uniqueness of 2-Ethyl-6-(4-fluorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

2-ethyl-6-(4-fluorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2/c1-3-26-20(29)18-19(25(2)22(26)30)24-21-27(18)13-17(14-7-5-4-6-8-14)28(21)16-11-9-15(23)10-12-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWWRDDSKPPBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)F)C5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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